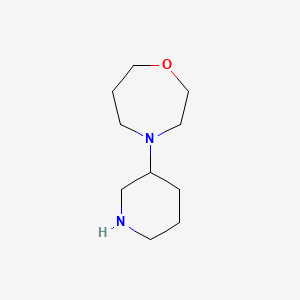![molecular formula C9H9FN4 B6615736 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine CAS No. 1339456-45-9](/img/structure/B6615736.png)
1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorophenyl)methyl-1H-1,2,4-triazol-5-amine (FTA) is a highly versatile organic compound used in a variety of scientific research applications. It has been used in a variety of fields, from organic synthesis to medicinal chemistry, and is an important component of many research protocols. The compound is an important component of many research protocols, as it is a powerful reagent for the synthesis of a wide variety of organic compounds. It has been used in a variety of scientific research applications, from organic synthesis to medicinal chemistry.
科学研究应用
1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine has been used in a variety of scientific research applications, from organic synthesis to medicinal chemistry. It has been used in the synthesis of a wide variety of organic compounds, including pharmaceuticals, natural products, and agrochemicals. It has also been used in the synthesis of a wide variety of organometallic compounds, such as catalysts and ligands. In addition, it has been used in the synthesis of a variety of peptides and proteins, as well as in the synthesis of a variety of DNA and RNA molecules.
作用机制
1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine is an important component of many research protocols, as it is a powerful reagent for the synthesis of a wide variety of organic compounds. Its mechanism of action is based on the formation of a covalent bond between the nitrogen of the 1,2,4-triazol-5-amine and the carbon of the 3-fluorophenyl group. This covalent bond allows for the formation of a wide variety of organic compounds, as well as the synthesis of a variety of peptides and proteins.
Biochemical and Physiological Effects
1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine has been studied for its biochemical and physiological effects. It has been shown to have a variety of effects on a variety of biochemical and physiological processes. For example, it has been shown to have an inhibitory effect on the production of nitric oxide, an important signaling molecule involved in a variety of physiological processes. It has also been shown to have an inhibitory effect on the production of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in a variety of physiological processes.
实验室实验的优点和局限性
1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine has a number of advantages and limitations for lab experiments. One of the major advantages of 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine is its high solubility in a variety of solvents, which makes it an ideal reagent for a variety of organic synthesis experiments. In addition, 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine is a relatively stable compound, which makes it an ideal reagent for a variety of biochemical and physiological experiments. However, one of the major limitations of 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine is its relatively low reactivity, which can limit the number of reactions that can be performed in a lab setting.
未来方向
1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine has a number of potential future directions. One potential direction is the development of new methods for the synthesis of 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine, which could lead to the synthesis of a wider variety of organic compounds. In addition, further research could be conducted on the biochemical and physiological effects of 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine, which could lead to the development of new therapeutic agents. Finally, further research could be conducted on the development of new methods for the synthesis of 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine, which could lead to the development of new catalysts and ligands.
合成方法
1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine is synthesized via a variety of methods. The most commonly used method is the reaction of 1-chloro-3-fluorobenzene with potassium cyanide in the presence of a base, such as sodium hydroxide. This reaction produces 1-(3-fluorophenyl)methyl-1H-1,2,4-triazol-5-amine. Other methods of synthesis include the reaction of 1-chloro-3-fluorobenzene with potassium cyanide in the presence of a base, such as sodium hydroxide, and the reaction of 1-chloro-3-fluorobenzene with sodium azide in the presence of a base, such as sodium hydroxide.
属性
IUPAC Name |
2-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-9(11)12-6-13-14/h1-4,6H,5H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYHGMLXNIPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=NC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole](/img/structure/B6615658.png)


![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)





![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)
